Cas no 259191-92-9 (Methyl 2-3-(Chlorosulfonyl)phenylacetate)
Methyl 2-3-(Chlorosulfonyl)phenylacetate Chemical and Physical Properties
Names and Identifiers
-
- methyl [3-(chlorosulfonyl)phenyl]acetate
- EN300-218549
- CS-0527013
- AKOS006337113
- SCHEMBL2768397
- Methyl 2-(3-chlorosulfonylphenyl)acetate
- Methyl 2-(3-chlorosulfonyl-phenyl)acetate
- DB-308173
- methyl 2-(3-(chlorosulfonyl)phenyl)acetate
- 259191-92-9
- methyl 2-[3-(chlorosulfonyl)phenyl]acetate
- JKA19192
- BPDSHHYIJSBWPL-UHFFFAOYSA-N
- methyl2-[3-(chlorosulfonyl)phenyl]acetate
- methyl[3-(chlorosulfonyl)phenyl]acetate
- Methyl 2-3-(Chlorosulfonyl)phenylacetate
-
- MDL: MFCD19200168
- Inchi: 1S/C9H9ClO4S/c1-14-9(11)6-7-3-2-4-8(5-7)15(10,12)13/h2-5H,6H2,1H3
- InChI Key: BPDSHHYIJSBWPL-UHFFFAOYSA-N
- SMILES: ClS(C1=CC=CC(=C1)CC(=O)OC)(=O)=O
Computed Properties
- Exact Mass: 247.9910076g/mol
- Monoisotopic Mass: 247.9910076g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 320
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 68.8Ų
Methyl 2-3-(Chlorosulfonyl)phenylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B499948-10mg |
Methyl 2-[3-(Chlorosulfonyl)phenyl]acetate |
259191-92-9 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B499948-50mg |
Methyl 2-[3-(Chlorosulfonyl)phenyl]acetate |
259191-92-9 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B499948-100mg |
Methyl 2-[3-(Chlorosulfonyl)phenyl]acetate |
259191-92-9 | 100mg |
$ 230.00 | 2022-06-07 | ||
| Chemenu | CM329663-100mg |
methyl 2-(3-(chlorosulfonyl)phenyl)acetate |
259191-92-9 | 95%+ | 100mg |
$203 | 2022-06-11 | |
| Chemenu | CM329663-250mg |
methyl 2-(3-(chlorosulfonyl)phenyl)acetate |
259191-92-9 | 95%+ | 250mg |
$279 | 2022-06-11 | |
| Chemenu | CM329663-500mg |
methyl 2-(3-(chlorosulfonyl)phenyl)acetate |
259191-92-9 | 95%+ | 500mg |
$496 | 2022-06-11 | |
| Chemenu | CM329663-1g |
methyl 2-(3-(chlorosulfonyl)phenyl)acetate |
259191-92-9 | 95%+ | 1g |
$653 | 2022-06-11 | |
| A2B Chem LLC | AW08954-50mg |
methyl 2-[3-(chlorosulfonyl)phenyl]acetate |
259191-92-9 | 95% | 50mg |
$233.00 | 2024-04-20 | |
| A2B Chem LLC | AW08954-100mg |
methyl 2-[3-(chlorosulfonyl)phenyl]acetate |
259191-92-9 | 95% | 100mg |
$332.00 | 2024-04-20 | |
| A2B Chem LLC | AW08954-250mg |
methyl 2-[3-(chlorosulfonyl)phenyl]acetate |
259191-92-9 | 95% | 250mg |
$460.00 | 2024-04-20 |
Methyl 2-3-(Chlorosulfonyl)phenylacetate Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on Methyl 2-3-(Chlorosulfonyl)phenylacetate
Professional Introduction to Methyl 2-3-(Chlorosulfonyl)phenylacetate (CAS No. 259191-92-9)
Methyl 2-3-(Chlorosulfonyl)phenylacetate (CAS No. 259191-92-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural features, serves as a valuable intermediate in the synthesis of various bioactive molecules. The presence of both the chlorosulfonyl and phenylacetate moieties makes it a versatile building block for developing novel therapeutic agents.
The chlorosulfonyl group, a key functional moiety in Methyl 2-3-(Chlorosulfonyl)phenylacetate, is known for its reactivity and ability to participate in various chemical transformations. This property has made it a focal point in synthetic chemistry, particularly in the design of sulfonamide derivatives, which are widely used in medicinal chemistry due to their broad spectrum of biological activities. The phenylacetate part of the molecule contributes to its solubility and stability, making it an ideal candidate for further functionalization.
In recent years, Methyl 2-3-(Chlorosulfonyl)phenylacetate has been extensively studied for its potential applications in drug discovery. Researchers have leveraged its structural framework to develop compounds with enhanced pharmacological properties. For instance, derivatives of this compound have shown promise in inhibiting specific enzymes and receptors involved in inflammatory and infectious diseases. The ability to modify the chlorosulfonyl group allows for fine-tuning of the compound's activity, making it a valuable tool in high-throughput screening programs.
The synthesis of Methyl 2-3-(Chlorosulfonyl)phenylacetate involves multi-step organic reactions that highlight the compound's synthetic utility. The process typically begins with the preparation of a chlorosulfonated intermediate, followed by condensation with phenylacetic acid derivatives. This method underscores the importance of Methyl 2-3-(Chlorosulfonyl)phenylacetate as a synthetic precursor, enabling access to a diverse array of structurally complex molecules.
Numerous studies have demonstrated the versatility of Methyl 2-3-(Chlorosulfonyl)phenylacetate in medicinal chemistry. For example, researchers have utilized this compound to develop novel sulfonamides with potent antimicrobial and anti-inflammatory effects. The chlorosulfonyl group's ability to form hydrogen bonds and interact with biological targets has been particularly exploited in designing molecules with improved binding affinity and selectivity. These findings underscore the compound's significance in the development of next-generation therapeutics.
The chemical properties of Methyl 2-3-(Chlorosulfonyl)phenylacetate, including its stability under various conditions and compatibility with different reaction protocols, make it an attractive choice for industrial applications. Its role as an intermediate in pharmaceutical synthesis has led to increased demand for this compound in research laboratories worldwide. As synthetic methodologies continue to evolve, Methyl 2-3-(Chlorosulfonyl)phenylacetate is expected to remain a cornerstone in the development of innovative drug candidates.
In conclusion, Methyl 2-3-(Chlorosulfonyl)phenylacetate(CAS No. 259191-92-9) is a multifaceted compound with significant implications in pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for developing novel bioactive molecules. As ongoing research continues to uncover new applications for this compound, its importance in drug discovery is set to grow further.
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